AAK1 Kinase Targeting Potential: Scaffold-Specific Patent-Based Class Inference for Imidazo[1,2-b]pyridazine-6-carboxamides vs. Alternative Kinase Inhibitor Chemotypes
The imidazo[1,2-b]pyridazine-6-carboxamide scaffold is specifically claimed in patent WO2015035167A1 as useful for inhibiting AAK1 (adaptor-associated kinase 1), a target validated for neuropathic pain through mouse knockout studies [1][2]. Compounds within this patent class demonstrated AAK1 inhibitory activity with IC50 values below 100 nM [1]. In contrast, the clinically studied AAK1 inhibitor LP-922761 (LX9211/BMS-986176), which belongs to a distinct chemotype (tert-butyl carbamate-linked imidazo[1,2-b]pyridazine), exhibits AAK1 enzyme IC50 of 4.8 nM and cell assay IC50 of 7.6 nM . While a direct head-to-head comparison between 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide and LP-922761 is not available in the published literature, the scaffold-level AAK1 inhibitory activity supports the compound's utility as a starting point for AAK1-targeted medicinal chemistry optimization and as a tool compound for studying AAK1-mediated endocytosis when the 4-methylphenyl substituent is a required structural feature for a given SAR hypothesis [1].
| Evidence Dimension | AAK1 kinase inhibitory activity (class-level) |
|---|---|
| Target Compound Data | Specific IC50 data not publicly available for this exact compound; inferred AAK1 inhibitory potential from patent class WO2015035167A1 claiming imidazo[1,2-b]pyridazine-6-carboxamides as AAK1 inhibitors with IC50 < 100 nM |
| Comparator Or Baseline | LP-922761 (LX9211): AAK1 enzyme IC50 = 4.8 nM; cell IC50 = 7.6 nM (structurally related imidazo[1,2-b]pyridazine but different substitution pattern) |
| Quantified Difference | Cannot be quantified due to absence of direct comparative data for the target compound |
| Conditions | AAK1 biochemical assay (LP-922761 data); patent class definition (WO2015035167A1) |
Why This Matters
For procurement decisions in AAK1-focused programs, this compound provides a synthetically accessible entry point to the imidazo[1,2-b]pyridazine-6-carboxamide AAK1 inhibitor space with a distinct 2-cyclopropyl/4-methylphenyl substitution pattern not represented among advanced clinical candidates, enabling novel SAR exploration.
- [1] WO2015035167A1. IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Patent. 2015-03-12. Assignee: Bristol-Myers Squibb Company. View Source
- [2] Kostich W, et al. Inhibition of AAK1 kinase as a novel therapeutic approach to treat neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, 2016. PMID: 27034470. View Source
